1-(4-methyl-1H-imidazol-2-yl)ethanamine
Overview
Description
“1-(4-methyl-1H-imidazol-2-yl)ethanamine” is an endogenous H1 and H2 histamine receptor agonist . It activates H1 and causes Ca2+ movement, and it also activates H2 and stimulates adenylate cyclase activity in neurons . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Synthesis Analysis
The synthesis of “1-(4-methyl-1H-imidazol-2-yl)ethanamine” involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .Molecular Structure Analysis
The empirical formula of “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is C9H12N2, and its molecular weight is 148.20 . The SMILES string is NC©C1=NC©=CN1 .Scientific Research Applications
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
These applications range from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Imidazole, the core structure of “1-(4-methyl-1H-imidazol-2-yl)ethanamine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
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Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Agrochemicals : Imidazole derivatives are used in agrochemicals due to their broad-spectrum activities .
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Dyes for Solar Cells and Other Optical Applications : Imidazoles are being researched for use in dyes for solar cells and other optical applications .
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Functional Materials : Imidazoles are used in the development of functional materials .
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Antimicrobial Activity : Some imidazole derivatives show antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
Imidazole, the core structure of “1-(4-methyl-1H-imidazol-2-yl)ethanamine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
- Antimycobacterial Activity : Some imidazole derivatives show antimycobacterial activity .
- Anti-Inflammatory : Imidazole derivatives can have anti-inflammatory properties .
- Antitumor : Certain imidazole derivatives have been found to have antitumor effects .
- Antidiabetic : Some imidazole derivatives are used in the treatment of diabetes .
- Anti-Allergic : Imidazole derivatives can be used to treat allergies .
- Antipyretic : Some imidazole derivatives have antipyretic (fever-reducing) properties .
Safety And Hazards
Histamine, which “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is related to, is known to be irritating and allergenic. Contact with skin may cause itching and redness, and inhalation of excessive histamine may lead to respiratory distress and asthma . Therefore, appropriate protective measures, such as wearing protective gloves, goggles, and masks, should be taken when handling “1-(4-methyl-1H-imidazol-2-yl)ethanamine”.
properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMGVSSVJMZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-imidazol-2-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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